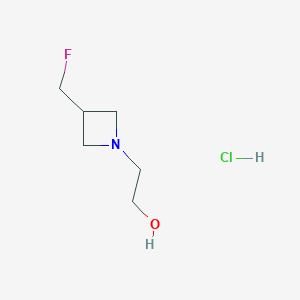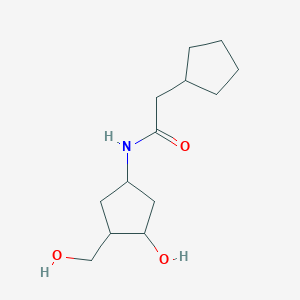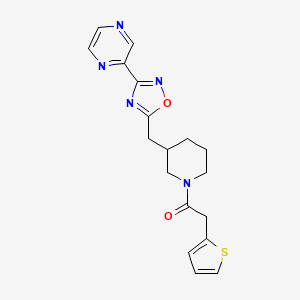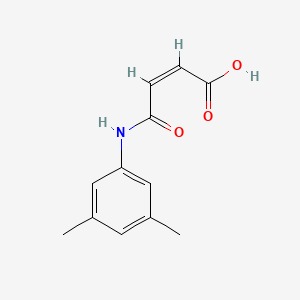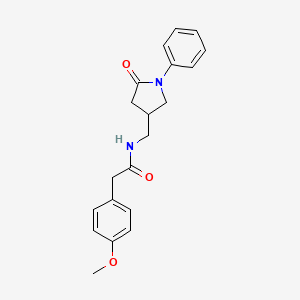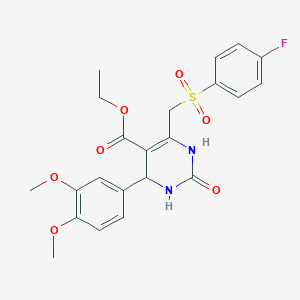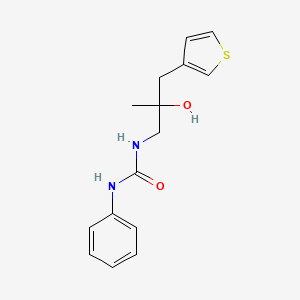
1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THP-phenylurea and has a molecular formula of C17H19N3O2S.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, this compound has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting certain enzymes or pathways involved in inflammation, cancer, and diabetes. It may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve glucose metabolism in diabetic animals. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea in lab experiments is its potential to target multiple pathways involved in various diseases. This compound has also been found to have low toxicity, making it a potentially safe option for therapeutic use. However, one limitation of using this compound in lab experiments is its limited solubility, which may affect its bioavailability.
Orientations Futures
1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea has shown promising results in various studies, and there are several future directions that can be explored. These include investigating its potential use in treating other neurodegenerative diseases, such as Parkinson's disease, and exploring its potential as a therapeutic option for other inflammatory conditions. Additionally, further research can be done to optimize the synthesis method and improve the bioavailability of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea involves the reaction of 2-hydroxy-2-methyl-3-(thiophen-3-yl)propionic acid with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h2-8,10,19H,9,11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESIHKOMNLITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)
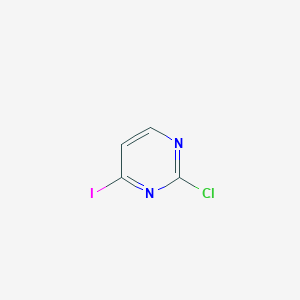
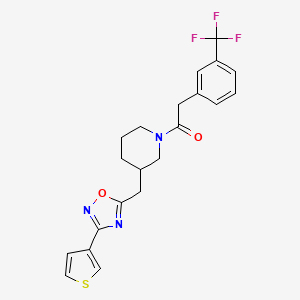
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)
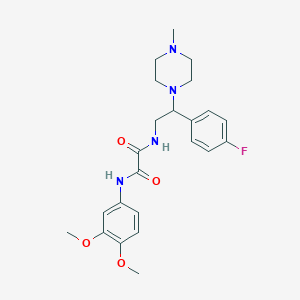
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2910582.png)
